molecular formula C17H17ClN2O B2757614 1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 950306-57-7

1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B2757614
CAS No.: 950306-57-7
M. Wt: 300.79
InChI Key: WRUYWUZCEXHLHL-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a chlorobenzyl group and a methyl group attached to the benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.

    Medicine: Research is conducted to explore its potential therapeutic uses, particularly in the treatment of anxiety and related disorders.

    Industry: It may be used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . The molecular targets include the GABA-A receptor subunits, which play a crucial role in mediating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to the presence of the 2-chlorobenzyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural variation can influence its binding affinity to GABA receptors and its overall therapeutic profile .

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-3-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c1-12-10-19-15-8-4-5-9-16(15)20(17(12)21)11-13-6-2-3-7-14(13)18/h2-9,12,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUYWUZCEXHLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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